3-[(Methylsulfanyl)methyl][1,1'-biphenyl]-2-amine
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Overview
Description
3-[(Methylsulfanyl)methyl][1,1’-biphenyl]-2-amine is an organic compound that features a biphenyl structure with a methylsulfanyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylsulfanyl)methyl][1,1’-biphenyl]-2-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction where a suitable leaving group on the biphenyl core is replaced by a methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Methylsulfanyl)methyl][1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3-[(Methylsulfanyl)methyl][1,1’-biphenyl]-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(Methylsulfanyl)methyl][1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(Methylsulfanyl)methyl][1,1’-biphenyl]-2-amine is unique due to the presence of both a methylsulfanyl group and an amine group on the biphenyl core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
53334-26-2 |
---|---|
Molecular Formula |
C14H15NS |
Molecular Weight |
229.34 g/mol |
IUPAC Name |
2-(methylsulfanylmethyl)-6-phenylaniline |
InChI |
InChI=1S/C14H15NS/c1-16-10-12-8-5-9-13(14(12)15)11-6-3-2-4-7-11/h2-9H,10,15H2,1H3 |
InChI Key |
AHARAYCWNBDAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=C(C(=CC=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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